6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE
Description
6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane (CAS: 1389264-30-5) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₃NO and a molar mass of 127.18 g/mol . The structure features a bicyclo[3.1.1]heptane framework, a hydroxymethyl (-CH₂OH) group at position 6, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is primarily utilized as a biochemical reagent and is stored at room temperature . Its structural rigidity and functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(6-13)10(8)7-14/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTLBQKKUHTYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE typically involves:
- Construction of the bicyclo[3.1.1]heptane core with an aza substitution at the 3-position.
- Introduction of the hydroxy-methyl substituent at the 6-position.
- Installation of the BOC protecting group on the nitrogen atom to stabilize the amine functionality.
This sequence ensures the formation of a rigid, saturated bicyclic scaffold with functional handles for further derivatization or biological evaluation.
Preparation of the Bicyclo[3.1.1]heptane Core with Aza Substitution
2.1 Starting Materials and Key Intermediates
- Cyclohexane-1,3-dicarboxylic acid derivatives are commonly used as starting points for bicyclo[3.1.1]heptane synthesis via double alkylation with diiodomethane or related reagents to form bicyclic diesters.
- For aza substitution, nitrogen incorporation can be achieved by ring closure reactions involving nitrogen nucleophiles or by using azabicyclic precursors such as 3-azabicyclo[3.1.0]hexane derivatives.
2.2 Ring Construction Techniques
- Formal (3+2) cycloaddition reactions of bicyclo[1.1.0]butanes provide access to bicyclo[3.1.1]heptane frameworks with nitrogen heteroatoms introduced at strategic positions.
- Ring-opening reactions of [3.1.1]propellane derivatives have been employed to access bicyclo[3.1.1]heptanes and aza-analogues, although this approach is less versatile compared to bicyclo[1.1.1]pentane chemistry.
Introduction of the Hydroxymethyl Group at the 6-Position
- Hydroxymethylation is generally achieved via functional group transformations on the bicyclic scaffold.
- One approach involves selective oxidation of methyl groups or alkyl side chains to hydroxymethyl groups.
- Alternatively, nucleophilic substitution or hydrolysis of appropriate leaving groups attached at the 6-position can furnish the hydroxy-methyl substituent.
Installation of the tert-Butoxycarbonyl (BOC) Protecting Group
- The BOC group is introduced to the nitrogen atom to protect the amine functionality during subsequent reactions.
- This is typically achieved by treating the free amine or azabicyclic intermediate with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions.
- The BOC group stabilizes the nitrogen and prevents undesired side reactions during further synthetic manipulations.
Representative Preparation Procedure (Literature-Based)
Photocatalytic Minisci-Like Functionalization
Recent advances have demonstrated the use of mild photocatalytic Minisci-like conditions to introduce heterocycles at bicyclo[3.1.1]heptane bridgehead positions, including aza-substituted derivatives. This method uses:
- Redox-active esters derived from bicyclic carboxylic acids.
- Organic photocatalysts such as 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN).
- Acidic conditions (e.g., trifluoroacetic acid) to facilitate radical formation and addition.
- Visible light irradiation to trigger radical decarboxylation and heterocycle coupling.
This strategy enables late-stage diversification and functionalization of the bicyclic scaffold, potentially applicable to the synthesis of this compound.
Data Table: Optimization of Photocatalytic Functionalization (Adapted from Reference)
| Entry | Variation from Standard Conditions | Yield (%) (NMR) | Notes |
|---|---|---|---|
| 1 | None (DMF solvent, TFA, 4CzIPN 1 mol%) | 88 | Standard optimized conditions |
| 2 | DMA solvent instead of DMF | 90 | Comparable yield |
| 3 | MeCN solvent instead of DMF | 48 | Lower yield |
| 4 | No photocatalyst | 0 | No reaction |
| 5 | Lower catalyst loading (0.1 mol%) | 78 | Slightly reduced efficiency |
Patent-Reported Synthetic Routes
A patent (WO2007075790A1) describes processes for preparing 3-azabicyclo[3.1.0]hexane derivatives, which are structurally related to bicyclo[3.1.1]heptanes. The key steps include:
- Hydrolysis and cyclization reactions to form the azabicyclic core.
- Use of protecting groups such as BOC for amine stabilization.
- Purification steps involving precipitation of enantiomeric salts and crystallization.
Although this patent focuses on a slightly different bicyclic system, the methodologies and protecting group strategies are relevant and adaptable to the preparation of this compound.
Summary of Preparation Methods
| Aspect | Methodology | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Core construction | Double alkylation of cyclohexane diesters; (3+2) cycloaddition; ring-opening of propellanes | Cyclohexane-1,3-dicarboxylic acid esters, diiodomethane, nitrogen nucleophiles | Access to rigid bicyclic scaffold with aza substitution |
| Hydroxymethyl introduction | Selective oxidation or nucleophilic substitution | Controlled oxidation agents or hydrolysis conditions | Site-specific functionalization at 6-position |
| BOC protection | Reaction with di-tert-butyl dicarbonate | BOC anhydride, base (e.g., triethylamine) | Protects amine, improves stability |
| Functionalization | Photocatalytic Minisci-like decarboxylation | Organic photocatalysts, acids, visible light | Mild conditions, late-stage diversification |
Chemical Reactions Analysis
Types of Reactions: 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.
Case Study : Researchers have utilized this compound in the development of novel analgesics and anti-inflammatory agents, leveraging its bicyclic structure to improve receptor binding affinity and selectivity.
Organic Synthesis
This compound is employed in organic synthesis as an intermediate for creating complex molecules, particularly in the development of new synthetic pathways.
Data Table: Synthetic Pathways Using this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Alkylation | Used to introduce alkyl groups onto nitrogen | |
| Acylation | Facilitates the attachment of acyl groups | |
| Cyclization | Enables the formation of additional rings |
Biochemical Studies
The compound has been investigated for its potential role in biochemical applications, particularly as a probe for studying enzyme mechanisms due to its structural resemblance to natural substrates.
Case Study : In one study, the compound was used to explore the catalytic mechanisms of specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and substrate specificity.
Mechanism of Action
The mechanism of action of 6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
3-Benzyl-6-endo-Hydroxy-6-exo-Trifluoromethyl-3-Azabicyclo[3.1.1]heptane Hydrochloride (Compound 10)
- Molecular Formula: C₁₄H₁₆ClF₃NO (inferred from name and synthesis)
- Molar Mass : ~343 g/mol (MS m/z 343) .
- Key Features: Contains a benzyl group and trifluoromethyl substituents. Synthesized via HCl treatment in methanol, yielding a white solid with a decomposition point >220°C . High reaction efficiency (97% yield), suggesting superior stability under acidic conditions compared to the target compound.
- Applications: Potential medicinal building block due to trifluoromethyl’s metabolic stability and benzyl’s aromatic interactions.
3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride
- Molecular Formula: C₆H₁₀ClNO
- Molar Mass : 147.60 g/mol .
- Key Features :
- Features a ketone group at position 6, contrasting with the hydroxymethyl in the target compound.
- Stored at room temperature , similar to the target compound, but higher polarity due to the ketone.
- Applications : Likely used in nucleophilic reactions (e.g., Grignard additions) where ketone reactivity is essential.
3-Boc-6-Amino-3-Azabicyclo[3.2.0]heptane
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molar Mass : 212.29 g/mol .
- Key Features: Bicyclo[3.2.0]heptane framework (vs. [3.1.1] in the target), altering ring strain and steric effects. Amino group at position 6 and Boc protection, enabling peptide coupling or deprotection strategies. Exists as a liquid (unlike the solid target compound), facilitating handling in solution-phase synthesis .
- Applications: Versatile intermediate in drug discovery, particularly for amino-functionalized scaffolds.
3-Benzyl-6-endo-Hydroxy-3-Azabicyclo[3.1.1]heptane
- Molecular Formula: C₁₃H₁₇NO
- Molar Mass : 203.28 g/mol .
- Key Features :
- Applications : Suitable for chiral synthesis due to stereochemical rigidity from the endo-hydroxyl.
Comparative Analysis Table
Research Findings and Implications
- Stability : The trifluoromethyl derivative’s high yield (97%) under acidic conditions highlights its robustness compared to the Boc-protected target compound .
- Structural Flexibility: The bicyclo[3.2.0] framework in the amino-Boc derivative introduces distinct conformational constraints compared to [3.1.1] systems, impacting receptor binding in drug design .
Biological Activity
6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane, with the CAS number 1363383-36-1, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere for various drug candidates. This compound is characterized by its unique bicyclic structure and the presence of a hydroxymethyl and azabicyclo moiety, which may influence its biological activity.
The molecular formula of this compound is with a molecular weight of approximately 227.31 g/mol . The compound features a tert-butyl group, contributing to its lipophilicity and stability in biological systems.
Research indicates that bicyclic compounds like 6-hydroxymethyl-3-aza-bicyclo[3.1.1]heptane can act as bioisosteres for meta-substituted arenes and pyridines, enhancing metabolic stability and lipophilicity . The introduction of heterocycles at the bridgehead position has been shown to improve the pharmacological profile of drug candidates, making them more effective in therapeutic applications.
Toxicological Profile
The compound has been noted to cause skin irritation and serious eye irritation, highlighting the need for careful handling in laboratory settings . This toxicity profile should be considered when evaluating its potential for therapeutic use.
Case Studies
Several studies have explored the synthesis and application of this compound in drug discovery:
- Synthesis and Functionalization : A recent study developed a photocatalytic Minisci-like reaction to introduce heterocycles onto the bicyclic framework, demonstrating the versatility of this compound in synthesizing complex drug-like molecules .
- Bioisosterism : The compound has been evaluated as a potential bioisostere for pyridine derivatives, with promising results in enhancing drug efficacy while maintaining safety profiles .
Data Table: Biological Activity Summary
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
